molecular formula C18H20N2O3S B10881634 [4-(Benzylsulfonyl)piperazin-1-yl](phenyl)methanone

[4-(Benzylsulfonyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B10881634
M. Wt: 344.4 g/mol
InChI Key: WXVBKUOGCAVOJG-UHFFFAOYSA-N
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Description

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .

Biology and Medicine: This compound has shown potential in biological studies due to its ability to interact with various biological targets. It is being investigated for its antimicrobial and antifungal properties .

Industry: In the industrial sector, this compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .

Comparison with Similar Compounds

Uniqueness: 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is unique due to the presence of both benzylsulfonyl and phenylmethanone groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-phenylmethanone

InChI

InChI=1S/C18H20N2O3S/c21-18(17-9-5-2-6-10-17)19-11-13-20(14-12-19)24(22,23)15-16-7-3-1-4-8-16/h1-10H,11-15H2

InChI Key

WXVBKUOGCAVOJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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